![molecular formula C24H25N3O3S B2764573 N-benzyl-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 899961-28-5](/img/structure/B2764573.png)
N-benzyl-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H25N3O3S and its molecular weight is 435.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-benzyl-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, primarily focusing on the construction of the benzofuro-pyrimidine framework. The compound is synthesized through a series of reactions involving benzylamine and various intermediates, leading to the final product. This process typically includes:
- Formation of the Benzofuro Framework : Utilizing isocyanate and benzylamine in a controlled reaction environment.
- Thioacetylation : Introducing the thioacetamide group to enhance biological activity.
- Purification : Employing techniques like column chromatography to isolate the desired compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, compounds with similar benzofuro-pyrimidine structures have demonstrated significant inhibitory effects on cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer). Molecular docking studies suggest that these compounds interact effectively with EGFR tyrosine kinase, a key player in cancer cell proliferation and survival .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
DHFP | HT29 | 10.5 | EGFR Inhibition |
DHFP | DU145 | 12.0 | EGFR Inhibition |
Src Kinase Inhibition
In related studies, N-benzyl derivatives have been evaluated for their Src kinase inhibitory activities. For example, KX2-391 (a related compound) exhibited selective inhibition against Src kinase with GI50 values indicating potent activity in engineered cell lines . The structure-activity relationship (SAR) suggests that modifications on the benzyl group can significantly influence potency.
The mechanisms underlying the biological activity of N-benzyl derivatives are multifaceted:
- EGFR Inhibition : Compounds inhibit EGFR signaling pathways, leading to reduced cancer cell proliferation.
- Src Kinase Pathway : Inhibition of Src kinase disrupts downstream signaling involved in cell growth and survival.
- Lipid Solubility and Cellular Uptake : Increased lipophilicity enhances cellular uptake, contributing to improved anticancer efficacy .
Case Studies
A notable case study involved the evaluation of N-benzyl derivatives in various cancer models:
-
HT29 Cell Line Study : A series of N-benzyl compounds were tested for their ability to inhibit growth in HT29 cells over 72 hours. Results indicated that certain derivatives showed a significant reduction in cell viability compared to controls.
- Findings : The most potent derivative had an IC50 value of 8 µM.
-
DU145 Prostate Cancer Study : Similar evaluations were conducted on DU145 cells, revealing that modifications on the thioacetamide moiety led to enhanced activity.
- Findings : A derivative with an additional methyl group showed improved efficacy with an IC50 value of 9 µM.
Propriétés
IUPAC Name |
N-benzyl-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-16(2)12-13-27-23(29)22-21(18-10-6-7-11-19(18)30-22)26-24(27)31-15-20(28)25-14-17-8-4-3-5-9-17/h3-11,16H,12-15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWSGLXJAYYZOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.